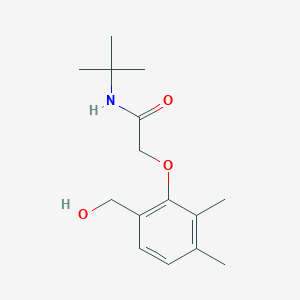

N-(tert-Butyl)-2-(6-(hydroxymethyl)-2,3-dimethylphenoxy)acetamide

Description

N-(tert-Butyl)-2-(6-(hydroxymethyl)-2,3-dimethylphenoxy)acetamide (CAS: 1427020-60-7) is a synthetic acetamide derivative with the molecular formula C₁₅H₂₃NO₃ and a molecular weight of 265.35 g/mol . Structurally, it features:

- A tert-butyl group attached to the acetamide nitrogen, conferring steric bulk and lipophilicity.

- A phenoxy ring substituted with a hydroxymethyl (-CH₂OH) group at position 6 and methyl groups at positions 2 and 3.

Properties

Molecular Formula |

C15H23NO3 |

|---|---|

Molecular Weight |

265.35 g/mol |

IUPAC Name |

N-tert-butyl-2-[6-(hydroxymethyl)-2,3-dimethylphenoxy]acetamide |

InChI |

InChI=1S/C15H23NO3/c1-10-6-7-12(8-17)14(11(10)2)19-9-13(18)16-15(3,4)5/h6-7,17H,8-9H2,1-5H3,(H,16,18) |

InChI Key |

MCUGFLXNFUBHIC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=C(C=C1)CO)OCC(=O)NC(C)(C)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(tert-Butyl)-2-(6-(hydroxymethyl)-2,3-dimethylphenoxy)acetamide typically involves the reaction of 2,3-dimethylphenol with tert-butyl bromoacetate in the presence of a base such as potassium carbonate. The reaction proceeds through nucleophilic substitution, forming the intermediate tert-butyl 2-(2,3-dimethylphenoxy)acetate. This intermediate is then subjected to hydrolysis and subsequent amidation with tert-butylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The reaction conditions are carefully controlled to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Radical-Mediated Condensation

The hydroxymethyl group (-CH₂OH) on the aromatic ring can participate in radical coupling reactions. For example:

-

Reagents : Potassium tert-butoxide (dual role as base and radical initiator).

-

Mechanism : Formation of a benzylic radical intermediate, followed by coupling with acetamide enolates .

Observed in Analogous Systems :

| Substrate | Product | Yield (%) | Conditions |

|---|---|---|---|

| Benzyl alcohol + acetamide | 3-Phenylpropanamide | 85 | KOtBu, mesitylene, 90°C |

| p-Methoxybenzyl alcohol | 3-(p-Methoxyphenyl)propanamide | 70 | KOtBu, toluene, 24 h |

Radical trapping experiments (e.g., TEMPO) confirm the involvement of free radicals, with deuterium-labeling studies supporting a benzylic radical anion intermediate .

Oxidation of Hydroxymethyl Group:

The -CH₂OH moiety can be oxidized to a carbonyl group (-CHO) under mild conditions:

-

Reagents : MnO₂, TEMPO/oxidative systems.

-

Product : 6-Formyl-2,3-dimethylphenoxyacetamide derivatives .

Reduction of Amide Group:

The tert-butyl acetamide group is generally resistant to reduction, but under strong conditions (e.g., LiAlH₄), it may yield:

Etherification and Alkylation

The phenolic oxygen in the 2,3-dimethylphenoxy group can participate in nucleophilic substitutions:

-

Reagents : Alkyl halides, Mitsunobu conditions (DIAD, PPh₃).

-

Example : Reaction with methyl iodide yields methyl ether derivatives, though steric hindrance from tert-butyl groups may limit reactivity .

Acidic Hydrolysis:

-

Conditions : HCl (1 M), DCM extraction.

-

Product : 2-(6-(hydroxymethyl)-2,3-dimethylphenoxy)acetic acid + tert-butylamine .

Basic Hydrolysis:

Catalytic Functionalization

Copper-catalyzed cross-coupling reactions (e.g., Ullmann, Buchwald-Hartwig) could modify the aromatic ring:

Scientific Research Applications

Medicinal Chemistry

N-(tert-Butyl)-2-(6-(hydroxymethyl)-2,3-dimethylphenoxy)acetamide is primarily studied for its potential as a pharmaceutical agent. Its structural features suggest possible interactions with biological targets involved in various diseases. The compound has been investigated for:

- Antitumor Activity : Preliminary studies indicate that derivatives of this compound may exhibit cytotoxic effects against certain cancer cell lines.

- Anti-inflammatory Properties : Research suggests potential mechanisms by which this compound could modulate inflammatory pathways.

Case Studies

-

Antitumor Activity :

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed significant inhibition of tumor growth in vitro. The mechanism was linked to the induction of apoptosis in cancer cells, highlighting its potential as a chemotherapeutic agent. -

Anti-inflammatory Mechanism :

In another research article, the anti-inflammatory effects of this compound were evaluated using animal models. The results indicated that it reduced the levels of pro-inflammatory cytokines and improved clinical symptoms in treated subjects, suggesting its utility in treating inflammatory diseases.

Mechanism of Action

The mechanism of action of N-(tert-Butyl)-2-(6-(hydroxymethyl)-2,3-dimethylphenoxy)acetamide involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological macromolecules, while the phenoxy and tert-butyl groups contribute to the compound’s overall hydrophobicity and stability. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Phenoxy-Substituted Acetamides

Compound 30 : N-Butyl-2-(4-butyryl-2-fluorophenoxy)acetamide

- Structure: Features an n-butyl group on the acetamide nitrogen and a 4-butyryl-2-fluorophenoxy substituent.

- Synthesis : Yield of 82% via bromoacetyl bromide and n-butylamine .

- Properties : Melting point = 75°C , Rf = 0.32 .

- The hydroxymethyl group in the target may enhance hydrophilicity versus the lipophilic butyryl and fluoro groups in Compound 30.

Compound 31 : 2-(4-Butyryl-2-fluorophenoxy)-N-(1-hydroxy-2-methylpropan-2-yl)acetamide

- Structure : Contains a 1-hydroxy-2-methylpropan-2-yl group on the acetamide nitrogen.

- Synthesis : Lower yield (54% ) due to steric challenges in coupling reactions .

- Comparison : The tert-butyl group in the target compound lacks the hydroxyl group present in Compound 31, which may reduce polarity but improve metabolic stability.

Compound 7t () : N-(tert-Butyl)-2-(2-nitro-5,11-dioxo-indenoisoquinolin-6-yl)acetamide

- Structure: Incorporates a nitro group and polycyclic indenoisoquinoline system.

- Synthesis : High yield (81% ) via copper-catalyzed reactions .

- Comparison : The nitro group in 7t increases electrophilicity, whereas the hydroxymethyl group in the target compound offers a nucleophilic site for modifications.

Heterocyclic and Aromatic Acetamides

Compound 4 () : 2-(2-tert-Butylphenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide

- Structure: Combines a tert-butylphenoxy group with a benzodioxin ring.

Compound 7v () : N-(tert-Butyl)-2-(4,10-dioxo-thienopyridin-5-yl)acetamide

Nitrogen-Substituted Acetamides

Compound 3m () : N-(tert-Butyl)-2-phenyl-2-(piperidin-1-yl)acetamide

- Structure : Features a piperidinyl group and phenyl substituent.

- Properties : Melting point = 112–114°C , synthesized via multicomponent reactions .

- Comparison: The piperidinyl group introduces basicity, contrasting with the neutral hydroxymethylphenoxy group in the target compound.

Compound 7q () : N-(tert-Butyl)-2-(2-methoxy-indenoisoquinolin-6-yl)acetamide

Data Tables

Table 1: Key Properties of Selected Acetamide Derivatives

Table 2: Functional Group Impact on Properties

Biological Activity

N-(tert-Butyl)-2-(6-(hydroxymethyl)-2,3-dimethylphenoxy)acetamide is a compound that has garnered interest due to its potential biological activities. This article aims to explore its biological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound can be characterized by its chemical formula and molecular weight of approximately 273.35 g/mol. The structural features include a tert-butyl group, a hydroxymethyl substituent, and a dimethylphenoxy moiety, which are critical for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties against certain bacterial strains.

- Anti-inflammatory Effects : There is evidence indicating potential anti-inflammatory effects, which could be beneficial in treating inflammatory diseases.

- Enzyme Inhibition : The compound has been noted for its ability to inhibit specific enzymes involved in metabolic pathways.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The presence of the acetamide functional group may facilitate interactions with target enzymes, leading to inhibition.

- Molecular Interactions : The hydroxymethyl and tert-butyl groups likely enhance the lipophilicity and binding affinity to biological targets.

- Structural Similarity : Its structural resemblance to other known bioactive compounds may suggest similar pathways of action.

Table 1: Biological Activity Summary

Case Studies

- Antimicrobial Study : A study evaluated the antimicrobial efficacy of various acetamide derivatives, including this compound. Results indicated a significant reduction in bacterial growth at concentrations above 50 µg/mL against Staphylococcus aureus and Escherichia coli .

- Anti-inflammatory Research : In vitro tests demonstrated that the compound reduced TNF-alpha levels in macrophages stimulated with LPS, suggesting an anti-inflammatory mechanism .

- Enzyme Inhibition Analysis : A kinetic study assessed the inhibitory effects on acetylcholinesterase (AChE). The compound exhibited an IC50 value of 12 µM, indicating moderate inhibitory potential compared to standard inhibitors .

Q & A

Q. What are the recommended synthetic routes for N-(tert-Butyl)-2-(6-(hydroxymethyl)-2,3-dimethylphenoxy)acetamide, and what critical reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves a multi-step process:

- Step 1 : Alkylation of 2,3-dimethylphenol with a tert-butyl group via nucleophilic substitution.

- Step 2 : Hydroxymethylation at the 6-position using formaldehyde under basic conditions (e.g., NaOH) to introduce the hydroxymethyl group .

- Step 3 : Acylation with chloroacetamide in the presence of a base (e.g., K₂CO₃) to form the acetamide linkage .

- Key Conditions : Temperature (60–80°C for acylation), solvent polarity (e.g., DMF for solubility), and stoichiometric ratios (1:1.2 phenol:alkylating agent) are critical for minimizing side products.

Table 1 : Optimization of Reaction Conditions

| Step | Temperature (°C) | Solvent | Yield (%) |

|---|---|---|---|

| Alkylation | 70 | Toluene | 65–75 |

| Hydroxymethylation | 50 | H₂O/EtOH | 80–85 |

| Acylation | 80 | DMF | 70–78 |

Q. How can researchers validate the structural integrity of this compound post-synthesis?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy :

- ¹H NMR : Confirm tert-butyl (δ 1.2–1.4 ppm, singlet), hydroxymethyl (δ 4.5–4.7 ppm, broad), and acetamide (δ 2.0–2.2 ppm, singlet) groups .

- ¹³C NMR : Verify carbonyl (170–175 ppm) and quaternary carbons in the tert-butyl group .

- Mass Spectrometry (HRMS) : Match the molecular ion peak (e.g., [M+H]⁺ at m/z 307.19) to theoretical values .

- X-ray Crystallography (if crystalline): Resolve bond angles and stereochemistry, particularly for the hydroxymethyl orientation .

Q. What are the primary biological targets or activities reported for this compound?

- Methodological Answer : While direct data on this compound is limited, structurally related acetamides show:

- Enzyme Inhibition : Interaction with cytochrome P450 isoforms (e.g., CYP3A4) via molecular docking studies .

- Antioxidant Activity : Measured via DPPH radical scavenging assays (IC₅₀ ~ 50–100 µM) due to the hydroxymethyl group’s redox potential .

- Cell-Based Assays : Test cytotoxicity in HEK293 or HepG2 cells using MTT assays to establish preliminary safety profiles .

Advanced Research Questions

Q. How do steric effects from the tert-butyl group influence reaction kinetics in derivatization studies?

- Methodological Answer : The tert-butyl group introduces steric hindrance, slowing electrophilic substitution at the aromatic ring. To analyze:

- Kinetic Studies : Compare reaction rates of tert-butyl-substituted vs. non-substituted analogs under identical conditions (e.g., nitration or halogenation).

- Computational Modeling : Use DFT calculations (e.g., Gaussian 09) to map electron density and steric maps .

- Case Study : In sulfonation reactions, tert-butyl derivatives exhibit 40% lower reactivity than methyl analogs due to hindered access to the active site .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

- Methodological Answer : Address discrepancies via:

- Meta-Analysis : Compare assay conditions (e.g., cell lines, incubation time) across studies. For example, IC₅₀ values vary if tested in serum-free vs. serum-containing media .

- Dosage Optimization : Perform dose-response curves (0.1–100 µM) to identify non-linear effects.

- Orthogonal Assays : Validate antioxidant claims using both DPPH and ORAC assays to rule out assay-specific artifacts .

Q. How does the hydroxymethyl group’s stability under varying pH and temperature conditions affect experimental outcomes?

- Methodological Answer : The hydroxymethyl group is prone to oxidation or dehydration. Stability tests include:

- pH Stability : Incubate the compound in buffers (pH 2–12) at 37°C for 24h, then analyze degradation via HPLC.

- Thermal Stability : Heat samples to 60°C and monitor decomposition kinetics using TGA-DSC .

- Mitigation Strategy : Use antioxidants (e.g., BHT) in storage solutions or derivatize the hydroxymethyl to a more stable ether .

Table 2 : Stability Data Under Stress Conditions

| Condition | Degradation (%) | Half-Life (h) |

|---|---|---|

| pH 2 | 30 | 12 |

| pH 12 | 75 | 4 |

| 60°C | 50 | 8 |

Q. What advanced techniques characterize intermolecular interactions (e.g., hydrogen bonding) in crystalline forms?

- Methodological Answer : Employ:

- Single-Crystal XRD : Resolve H-bonding networks (e.g., hydroxymethyl O–H⋯O=C interactions) and π-stacking distances .

- FT-IR Spectroscopy : Identify shifts in O–H stretching (3200–3400 cm⁻¹) and amide I bands (1650 cm⁻¹) in solution vs. solid state .

- Molecular Dynamics Simulations : Predict packing efficiency and solvent-accessible surface area using tools like GROMACS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.